1,3-Bis(4-methoxyphenyl)urea
Overview
Description
Synthesis Analysis
1,3-Bis(4-methoxyphenyl)urea can be synthesized through different methods, involving the reaction of specific phenol derivatives with urea. For example, the synthesis of related compounds like 1,3-bis(p-hydroxyphenyl) urea involves the reaction between p-aminophenol and urea (Harahap, Purnomo, & Satria, 2021). Another related compound, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (BMP), was synthesized through the slow evaporation of an acetone solution (Ravindra, Harrison, Kumar, & Dharmaprakash, 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopy and X-ray diffraction. For instance, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one was characterized by elemental analysis, thermo-gravimetric analysis, and single-crystal X-ray diffraction, revealing its orthorhombic system (Ravindra et al., 2009).
Chemical Reactions and Properties
1,3-Bis(4-methoxyphenyl)urea undergoes various chemical reactions. Its derivatives have been used in synthesizing various heterocycles, showing significant reactivity (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). The compound and its derivatives also exhibit interesting interactions with other molecules, as seen in the formation of complexes through hydrogen bonding (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Physical Properties Analysis
The physical properties, such as melting point, hardness, and optical properties, of related compounds have been extensively studied. For example, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one crystals are transparent in the visible region, with a melting point of 107°C (Ravindra et al., 2009).
Chemical Properties Analysis
The chemical properties, such as redox behavior and nonlinear optical properties, have been a subject of interest. Bis(4-methoxyphenyl)amino derivatives show reversible redox waves, indicating their redox properties (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002). Similarly, the nonlinear optical activity and hyperpolarizability of related compounds like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one have been theoretically investigated, showing promising results (Li, Zhang, & Zhang, 2013).
Scientific Research Applications
Application
1,3-Bis(4-methoxyphenyl)urea is used in the synthesis of unsymmetrical arylurea derivatives . Unsymmetrical ureas have become one of the most prominent carbonyl building blocks used in various chemical industries, including agrochemicals, petrochemicals, dyes, polymers, organocatalysts, and pharmaceuticals .
Method of Application
The method involves the use of 3-substituted dioxazolones and commercially available amines . The 3-substituted dioxazolones serve as the precursors of the in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions .
Results
A series of unsymmetrical phenylureas including N, N’- mono-, di-, and trisubstituted derivatives are chemoselectively obtained in moderate to excellent yields from a broad scope of both 3-substituted dioxazolones and amines without a significant amount of the symmetrical byproducts .
2. Synthesis of N, N ′-disubstituted Bis-ureas
Application
1,3-Bis(4-methoxyphenyl)urea is used in the synthesis of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment .
Method of Application
The method involves the reaction of 4- (trifluoromethoxy)phenyl isocyanate with aliphatic diamines .
Results
The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
3. Synthesis of Symmetric Thiourea Derivatives
Application
1,3-Bis(4-methoxyphenyl)urea can be used in the synthesis of symmetric thiourea derivatives . These derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Method of Application
The method involves the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results
The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
4. Synthesis of Anti-Cancer Drug, Sorafenib
Application
1,3-Bis(4-methoxyphenyl)urea can be used in the large-scale synthesis of the approved anti-cancer drug, sorafenib .
Method of Application
The specific method of application is not detailed in the source .
Results
The result is the successful synthesis of the anti-cancer drug, sorafenib .
5. Synthesis of Thiourea Derivatives
Application
1,3-Bis(4-methoxyphenyl)urea can be used in the synthesis of thiourea derivatives . These derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Method of Application
The method involves the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results
The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
6. Synthesis of Herbicide Daimuron
Application
1,3-Bis(4-methoxyphenyl)urea can be used in the large-scale synthesis of the herbicide daimuron .
Method of Application
The specific method of application is not detailed in the source .
Results
The result is the successful synthesis of the herbicide daimuron .
Safety And Hazards
Future Directions
The future applications of “1,3-Bis(4-methoxyphenyl)urea” and similar compounds could be significant. For instance, a direction-dependent mechanical twinning that shows superelasticity in one direction and ferroelasticity in two other directions in a single crystal of “1,3-Bis(4-methoxyphenyl)urea” has been demonstrated . This adaptability and shape recoverability in a ferroelastic and superelastic single crystal under ambient conditions are of great importance in future applications of organic crystals as mechanical materials, such as in soft robotics .
properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIMDUNVYMPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153682 | |
Record name | N,N'-(Di-p-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methoxyphenyl)urea | |
CAS RN |
1227-44-7 | |
Record name | N,N'-(Di-p-methoxyphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1227-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1227-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Di-p-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis-(4-methoxyphenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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